2-[({[5-(Dimethylsulfamoyl)-2-methylphenyl]carbamoyl}methyl)sulfanyl]pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
2-[2-[5-(dimethylsulfamoyl)-2-methylanilino]-2-oxoethyl]sulfanylpyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S2/c1-11-6-7-12(27(24,25)20(2)3)9-14(11)19-15(21)10-26-16-13(17(22)23)5-4-8-18-16/h4-9H,10H2,1-3H3,(H,19,21)(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPQGVJSIXBSEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)NC(=O)CSC2=C(C=CC=N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[({[5-(Dimethylsulfamoyl)-2-methylphenyl]carbamoyl}methyl)sulfanyl]pyridine-3-carboxylic acid is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a comprehensive overview of the biological activity associated with this compound, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H19N3O5S2, with a molecular weight of 409.48 g/mol. The compound features a pyridine ring, a carboxylic acid group, and a dimethylsulfamoyl group, contributing to its diverse chemical reactivity and potential biological interactions.
The biological activity of this compound is hypothesized to stem from its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. Notably, compounds with similar structures have demonstrated significant inhibitory effects on essential enzymes in parasites, such as PfGSK-3, which is crucial for the proliferation of malaria-causing organisms . The presence of both sulfamoyl and carbamoyl functionalities may enhance its binding affinity to these targets.
Antiparasitic Activity
Research indicates that derivatives of this compound exhibit promising antiparasitic properties. For instance, studies have shown that related compounds can inhibit key metabolic pathways in protozoan parasites, potentially leading to their death or reduced proliferation.
Antibacterial Effects
The compound's structural features suggest potential antibacterial activity. Compounds containing sulfonamide groups are well-known for their antibacterial properties due to their ability to inhibit bacterial folic acid synthesis. This makes this compound a candidate for further exploration in antibacterial drug development.
Research Findings and Case Studies
A series of studies have been conducted to evaluate the biological activity of similar compounds. The following table summarizes key findings from various research efforts:
These findings highlight the potential of compounds structurally similar to this compound as candidates for drug development targeting infectious diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with analogous pyridine/pyrimidine derivatives from the evidence:
Key Observations:
Electronic Effects : The dimethylsulfamoyl group (-SO₂N(CH₃)₂) is electron-withdrawing, which may stabilize the compound against nucleophilic attack compared to the electron-donating cyclopentylsulfanyl group in .
Research Findings and Limitations
- Synthetic Challenges : The dimethylsulfamoyl-phenyl group may complicate synthesis due to steric hindrance and sensitivity to acidic/basic conditions. This contrasts with simpler derivatives like 2-chloro-6-methylpyrimidine-4-carboxylic acid, which is more straightforward to prepare .
- Gaps in Data: No experimental data on solubility, toxicity, or biological activity are available for the target compound.
Q & A
Q. How can mechanistic studies elucidate the compound’s interaction with biological targets at the molecular level?
- Answer: Molecular docking (AutoDock Vina) predicts binding modes to proteins like carbonic anhydrase. Site-directed mutagenesis validates key residues in enzyme inhibition. Isotopic labeling (e.g., C-carboxylic acid) tracks metabolic pathways via NMR. Surface plasmon resonance (SPR) measures binding kinetics (kon/koff) for structure-activity relationship (SAR) refinement .
Q. What role does the compound’s supramolecular architecture (e.g., dimerization) play in its physicochemical behavior?
- Answer: X-ray crystallography (as in ) reveals dimerization via O–H⋯O hydrogen bonds, which enhance solubility and thermal stability. Computational simulations (MD or DFT) model packing efficiency and predict dissolution rates. Disrupting dimerization (e.g., via methyl substitution) tests its impact on bioavailability .
Q. How can researchers leverage this compound’s structural motifs for targeted drug delivery systems?
- Answer: The pyridine-3-carboxylic acid moiety facilitates conjugation to nanoparticles (e.g., PLGA) for pH-dependent release. Sulfanyl groups enable thiol-disulfide exchange in redox-responsive carriers. In silico models (e.g., PKSim) predict tissue distribution, guiding nanoformulation design for oncology or antimicrobial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
